8-Methyldibenzo[b,d]furan-2-carboxylic acid is a polycyclic aromatic compound characterized by a dibenzo[b,d]furan skeleton with a methyl group and a carboxylic acid functional group at specific positions. Its molecular formula is , and it has a molecular weight of approximately 240.25 g/mol. The compound features a fused ring system which contributes to its unique chemical properties and potential biological activities. The presence of the carboxylic acid group allows for various
The chemical reactivity of 8-methyldibenzo[b,d]furan-2-carboxylic acid can be attributed to its carboxylic acid group, which can undergo several types of reactions:
These reactions enable the synthesis of derivatives that may exhibit different physical and biological properties .
These activities suggest that 8-methyldibenzo[b,d]furan-2-carboxylic acid could be a candidate for further pharmacological studies .
Several synthetic routes have been developed to produce 8-methyldibenzo[b,d]furan-2-carboxylic acid:
These methods highlight the versatility in synthesizing this compound and its derivatives .
8-Methyldibenzo[b,d]furan-2-carboxylic acid has potential applications in several fields:
These applications underscore its importance in both research and industrial contexts .
Interaction studies involving 8-methyldibenzo[b,d]furan-2-carboxylic acid focus on its behavior with other biological molecules. Preliminary studies may include:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Several compounds share structural similarities with 8-methyldibenzo[b,d]furan-2-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Dibenzo[b,d]furan-4-carboxylic acid | 2786-05-2 | 0.89 |
| 2,3-Dihydrobenzofuran-7-carboxylic acid | 35700-40-4 | 0.96 |
| 9-Oxo-9H-xanthene-2-carboxylic acid | 40274-67-7 | 0.86 |
| 4-(tert-Butyl)-2-ethoxybenzoic acid | 796875-53-1 | 0.86 |
| 8-Chlorodibenzo[b,d]furan-2-carboxylic acid | 927802-46-8 | 0.87 |
8-Methyldibenzo[b,d]furan-2-carboxylic acid is unique due to its specific substitution pattern on the dibenzo[b,d]furan framework, which influences its chemical reactivity and potential biological activity compared to other similar compounds. The combination of a methyl group and a carboxylic acid functional group enhances its versatility for further functionalization and application in various fields .
8-Methyldibenzo[b,d]furan-2-carboxylic acid is a polycyclic aromatic compound characterized by a dibenzofuran core structure with a methyl substituent at the 8-position and a carboxylic acid functional group at the 2-position [1] [2]. The compound possesses the molecular formula C14H10O3 and exhibits a molecular weight of 226.23 atomic mass units [1] [2]. The structural framework consists of two fused benzene rings connected through a central furan ring, creating a rigid tricyclic system that contributes to the compound's unique physical and chemical properties .
The dibenzofuran backbone provides the compound with planar aromatic character, while the methyl substituent introduces slight steric hindrance and electronic effects . The carboxylic acid functionality at the 2-position serves as the primary reactive site for chemical transformations and significantly influences the compound's solubility and spectroscopic behavior [4]. The SMILES notation for this compound is represented as O=C(C1=CC=C2OC3=CC=C(C)C=C3C2=C1)O, providing a standardized structural representation [1] [2].
Structural confirmation of 8-Methyldibenzo[b,d]furan-2-carboxylic acid relies on multiple analytical techniques that provide comprehensive structural elucidation . Nuclear Magnetic Resonance spectroscopy serves as the primary method for confirming the molecular structure, utilizing both proton and carbon-13 experiments to establish connectivity patterns and substitution positions [5]. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm its configuration and stereochemistry .
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [2]. The technique offers precise molecular mass determination and can distinguish between isomeric forms through characteristic fragmentation pathways [6]. Infrared spectroscopy contributes additional structural information by identifying functional group characteristics, particularly the carboxylic acid moiety and aromatic framework [7].
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, establish long-range connectivity patterns essential for confirming the substitution pattern [8] [9]. These advanced spectroscopic methods provide unambiguous structural assignments by revealing through-bond and through-space interactions within the molecular framework [10].
The dibenzofuran carboxylic acid framework can exist in multiple isomeric forms depending on the positions of substituents around the tricyclic system [11]. Positional isomers arise from different placement of the carboxylic acid group around the dibenzofuran ring system, with potential substitution sites at positions 1, 2, 3, 4, 6, 7, 8, and 9 [12]. The 2-position substitution in 8-Methyldibenzo[b,d]furan-2-carboxylic acid represents one specific regioisomer within this family of compounds [1].
Methyl substitution can occur at various positions on the dibenzofuran framework, creating additional isomeric possibilities [13]. The 8-methyl substitution pattern provides distinct steric and electronic properties compared to alternative methylation sites such as positions 1, 3, 4, 6, 7, or 9 [12]. Each positional isomer exhibits unique physical properties, spectroscopic characteristics, and chemical reactivity patterns [5].
Structural isomerism also encompasses the possibility of functional group tautomerism, although the carboxylic acid form represents the thermodynamically stable tautomer under standard conditions [14]. The rigid dibenzofuran framework restricts conformational flexibility, minimizing the potential for conformational isomers while maintaining the planar aromatic structure [15] [16].
The melting point characteristics of 8-Methyldibenzo[b,d]furan-2-carboxylic acid reflect the influence of both the rigid aromatic framework and the carboxylic acid functionality on crystalline packing arrangements [17]. While specific melting point data for this exact compound was not directly available in the literature reviewed, related dibenzofuran carboxylic acid derivatives typically exhibit melting points in the range of 180-220°C [12]. The methyl ester derivative, methyl dibenzo[b,d]furan-2-carboxylate, demonstrates a melting point of 82-83°C, indicating that the free carboxylic acid form likely exhibits a significantly higher melting point due to hydrogen bonding interactions [17].
The boiling point properties are influenced by the molecular weight of 226.23 and the presence of intermolecular hydrogen bonding through the carboxylic acid group [1]. Predicted boiling point values for the methyl ester derivative reach 361.4±15.0°C, suggesting that the parent carboxylic acid would exhibit an even higher boiling point due to stronger intermolecular associations [17]. The dibenzofuran core structure contributes to thermal stability, with the parent dibenzofuran molecule exhibiting a boiling point of 287°C [18] [16].
The thermal properties reflect the compound's aromatic stability and the contribution of the carboxylic acid functionality to intermolecular hydrogen bonding networks [7]. These characteristics position the compound within the range typical for substituted aromatic carboxylic acids with extended conjugated systems [19].
The solubility characteristics of 8-Methyldibenzo[b,d]furan-2-carboxylic acid are governed by the balance between the hydrophobic dibenzofuran framework and the hydrophilic carboxylic acid functionality [4]. The compound exhibits limited water solubility due to the extensive aromatic character of the dibenzofuran system, similar to the parent dibenzofuran which shows water solubility of less than 0.1 grams per 100 milliliters at 20°C [18] [16]. The carboxylic acid group provides some polar character that enhances aqueous solubility compared to the parent dibenzofuran structure [4].
Organic solvent solubility follows patterns typical for aromatic carboxylic acids, with good solubility expected in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [18]. Alcoholic solvents provide moderate to good solubility due to hydrogen bonding capabilities with the carboxylic acid group [4]. The compound shows enhanced solubility in basic aqueous solutions through carboxylate salt formation, which significantly increases water solubility compared to the neutral acid form [4].
The logarithmic octanol-water partition coefficient for related dibenzofuran compounds ranges from 3.37 to 4.12, indicating substantial lipophilic character [20] [18]. This parameter suggests preferential partitioning into organic phases and limited bioavailability in aqueous biological systems [21]. The methyl substitution contributes additional hydrophobic character while the carboxylic acid functionality provides the primary polar interaction site .
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 8-Methyldibenzo[b,d]furan-2-carboxylic acid through analysis of both proton and carbon-13 environments [5] [10]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals in the 7.0-8.0 parts per million region, with specific chemical shifts dependent on the electronic environment created by the oxygen heteroatom and substituent patterns [24]. The methyl group at position 8 appears as a singlet typically around 2.5 parts per million, while the carboxylic acid proton resonates in the highly deshielded region around 10-12 parts per million [25].
The dibenzofuran framework generates complex coupling patterns in the aromatic region due to the multiple spin systems present in the fused ring structure [24]. Proton assignments can be established through two-dimensional correlation experiments, with the correlation spectroscopy technique revealing scalar coupling relationships between adjacent protons [8]. The heteronuclear single quantum coherence experiment provides direct carbon-proton connectivity information essential for complete structural assignment [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 170-180 parts per million, while aromatic carbons appear in the 110-160 parts per million range [5] [26]. The methyl carbon typically resonates around 20-25 parts per million, providing clear identification of the substituent position [25]. Chemical shift assignments for dibenzofuran derivatives have been established through systematic studies, with specific positions showing characteristic chemical shift patterns influenced by the oxygen heteroatom [27] [10].
Infrared spectroscopy provides distinctive functional group identification for 8-Methyldibenzo[b,d]furan-2-carboxylic acid through characteristic vibrational frequencies [7] [28]. The carboxylic acid functionality exhibits characteristic absorption bands including the carbonyl stretch around 1650-1700 wavenumbers and the broad hydroxyl stretch in the 2400-3000 wavenumbers region [28]. These bands provide unambiguous identification of the carboxylic acid group and distinguish it from ester or other carbonyl-containing derivatives [6].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumbers region, while aromatic carbon-carbon stretching modes occur in the fingerprint region below 1600 wavenumbers [28]. The dibenzofuran framework generates complex vibrational patterns in the fingerprint region that are characteristic of the specific substitution pattern and ring system [7]. The methyl group contributes aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumbers region [28].
The oxygen heteroatom in the furan ring influences the vibrational characteristics of the aromatic system, creating distinctive patterns that differentiate dibenzofuran derivatives from purely carbocyclic aromatic compounds [7]. Ring deformation modes and out-of-plane bending vibrations provide additional structural information, particularly in the 400-1000 wavenumbers region where skeletal vibrations are most prominent [6]. The combination of functional group and fingerprint region analysis enables definitive compound identification [28].
Ultraviolet-Visible spectroscopy reveals the electronic transition characteristics of 8-Methyldibenzo[b,d]furan-2-carboxylic acid related to its extended aromatic conjugation system [4] [29]. The dibenzofuran chromophore typically exhibits absorption maxima in the 250-320 nanometer region, with fine structure arising from vibronic coupling in the rigid aromatic framework [29]. The parent dibenzofuran shows excitation maxima around 280 nanometers with emission peaks near 314 nanometers in cyclohexane [29].
The carboxylic acid substituent introduces additional electronic effects that can shift absorption characteristics compared to the unsubstituted dibenzofuran framework [4]. Intramolecular charge transfer interactions between the electron-donating aromatic system and the electron-withdrawing carboxylic acid group may create additional absorption features or modify existing transition energies [4]. The pH dependence of the spectrum reflects protonation equilibria of the carboxylic acid group, with different absorption characteristics observed for the neutral acid versus the deprotonated carboxylate form [4].
The methyl substituent provides modest electronic perturbation of the aromatic system through hyperconjugation and inductive effects [5]. Solvent effects significantly influence the spectroscopic properties, with polar solvents stabilizing charge-transfer states and potentially causing red-shifted absorption maxima [4]. The fluorescence characteristics reflect the rigid aromatic structure, with quantum yields and lifetimes dependent on the specific substitution pattern and environmental conditions [30].
X-ray diffraction analysis provides definitive structural information for 8-Methyldibenzo[b,d]furan-2-carboxylic acid through determination of atomic positions and molecular geometry in the crystalline state [31] [32]. Single crystal X-ray diffraction represents the gold standard for structural confirmation, yielding precise bond lengths, bond angles, and molecular conformations [33]. The technique requires high-quality crystals suitable for diffraction analysis, which can be obtained through controlled crystallization from appropriate solvent systems [34].
The dibenzofuran framework typically exhibits planar geometry with minimal deviation from planarity due to the rigid aromatic structure [12]. Bond lengths within the aromatic system fall within expected ranges for fused aromatic compounds, with carbon-carbon distances typically ranging from 1.35 to 1.42 Angstroms [34]. The carbon-oxygen bond in the furan ring shows partial double bond character, reflecting the aromatic nature of the heterocyclic system [12].
The carboxylic acid group geometry provides information about hydrogen bonding patterns and molecular packing arrangements [31]. Intermolecular hydrogen bonding through the carboxylic acid functionality creates extended networks that influence crystal packing and physical properties [34]. The methyl substituent orientation and any potential steric interactions with neighboring atoms can be precisely determined through crystallographic analysis [12].
The crystal system and unit cell parameters for 8-Methyldibenzo[b,d]furan-2-carboxylic acid reflect the molecular geometry and intermolecular packing forces present in the solid state [31] [35]. Dibenzofuran derivatives commonly crystallize in monoclinic or triclinic crystal systems, depending on the specific substitution pattern and intermolecular interactions [34]. The unit cell dimensions are determined by the molecular size and the efficiency of crystal packing arrangements [32].
Typical unit cell parameters for similar dibenzofuran carboxylic acid derivatives show cell lengths ranging from 8 to 20 Angstroms, with cell angles reflecting the symmetry of the crystal system [34]. The space group assignment provides information about the molecular symmetry and packing arrangement within the unit cell [35]. Common space groups for aromatic carboxylic acids include P21/c and P-1, reflecting the typical packing patterns of planar aromatic molecules [31].
The calculated density derived from crystallographic data typically ranges from 1.2 to 1.4 grams per cubic centimeter for dibenzofuran derivatives, consistent with the aromatic character and molecular packing efficiency [34] [16]. The Z value, representing the number of molecules per unit cell, commonly equals 2 or 4 for compounds of this molecular size and symmetry [31]. Thermal parameters and atomic displacement factors provide information about molecular motion and crystal quality [35].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₃ | [1] [2] |
| Molecular Weight | 226.23 g/mol | [1] [2] |
| CAS Registry Number | 927802-42-4 | [1] [2] |
| SMILES Notation | O=C(C1=CC=C2OC3=CC=C(C)C=C3C2=C1)O | [1] [2] |
| Predicted Boiling Point (ester derivative) | 361.4±15.0°C | [17] |
| Water Solubility (estimated) | <0.1 g/100 mL | [18] [16] |
| LogP (estimated range) | 3.37-4.12 | [20] [18] |
The carboxylic acid functionality at the 2-position serves as the primary reactive center for numerous chemical transformations . The carboxyl group exhibits typical acidic behavior with a predicted pKa value in the range of 4.2-4.5, consistent with substituted benzoic acid derivatives [3] [4]. This acidity enables facile deprotonation under basic conditions to form metal carboxylate salts.
Esterification Reactions: The carboxylic acid readily undergoes esterification with alcohols under acidic catalysis [5]. Treatment with methanol in the presence of sulfuric acid yields the corresponding methyl ester via nucleophilic acyl substitution [5] [6]. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water.
Amidation: Direct conversion to amides occurs upon treatment with amines in the presence of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [7]. The mechanism involves initial activation of the carboxyl group followed by nucleophilic attack by the amine.
Decarboxylation: Under strongly basic conditions at elevated temperatures, decarboxylation can occur to yield 8-methyldibenzofuran, though this transformation requires harsh conditions due to the aromatic stabilization of the carboxyl group [8].
The dibenzofuran core demonstrates enhanced reactivity toward electrophilic aromatic substitution compared to simple benzene derivatives [9] [10]. The furan oxygen acts as an electron-donating group through resonance, activating specific positions on the aromatic rings toward electrophilic attack [11] [12].
Positional Selectivity: Computational studies and experimental observations indicate that positions 1, 3, 6, and 8 exhibit the highest electron density and consequently the greatest reactivity toward electrophiles [10] [13]. The 3-position shows particularly high reactivity due to optimal orbital overlap with the furan oxygen lone pairs [13].
Electronic Effects: The presence of both electron-donating (methyl group) and electron-withdrawing (carboxylic acid) substituents creates a complex electronic environment [9]. The methyl group at position 8 enhances electron density at positions 6 and 7, while the carboxylic acid at position 2 deactivates positions 1 and 3 toward electrophilic attack [14].
The methyl substituent at position 8 exhibits enhanced reactivity due to its benzylic character and proximity to the electron-rich dibenzofuran system [15] [16]. This activation enables selective functionalization under appropriate conditions.
Radical Abstraction: The methyl group undergoes hydrogen atom abstraction under radical conditions, forming a stabilized benzylic radical that can participate in various coupling reactions [16] [17]. The stability of this radical intermediate is enhanced by delocalization into the extended aromatic system.
Metalation: Treatment with strong bases such as lithium diisopropylamide at low temperatures can effect selective deprotonation of the methyl group, generating an organolithium species suitable for further functionalization [18] [19].
Halogenation of 8-methyldibenzo[b,d]furan-2-carboxylic acid proceeds via an addition-elimination mechanism characteristic of benzofuran derivatives [9] [12]. Treatment with molecular bromine in the presence of iron tribromide catalyst results in selective bromination at the most activated positions.
Mechanism: The reaction initiates with formation of a bromine-iron complex that acts as the electrophilic species [12]. Addition to the aromatic ring generates a cyclohexadienyl cation intermediate (sigma complex) that subsequently eliminates a proton to restore aromaticity [14]. The positional selectivity depends on the relative stability of the intermediate cations.
Regioselectivity: Bromination preferentially occurs at position 3, where the combination of furan activation and minimal steric hindrance provides optimal reactivity [20] [10]. Secondary bromination can occur at position 1 under forcing conditions, though this requires higher temperatures and extended reaction times.
Nitration of dibenzofuran derivatives exhibits remarkable mechanistic dichotomy depending on reaction conditions [13]. Under conventional nitrating conditions using nitric acid and sulfuric acid, nitration proceeds via a charge-transfer mechanism that favors substitution at position 3 [14] [13].
Nitration Mechanism: The nitronium ion (NO₂⁺) generated from nitric acid and sulfuric acid acts as the electrophilic species [14]. Formation of a charge-transfer complex between the electron-rich dibenzofuran system and the nitronium ion precedes the actual substitution step [13]. This mechanism differs from classical σ-complex formation and results in exclusive substitution at position 3.
Sulfonation Conditions: Treatment with sulfur trioxide in fuming sulfuric acid effects sulfonation at position 2 under kinetic control [14]. The reaction is reversible, and prolonged heating can lead to thermodynamic equilibration favoring substitution at the most stable position [21]. The reversible nature of sulfonation enables its use as a temporary protecting group strategy.
The electron-rich nature of the dibenzofuran system generally precludes nucleophilic aromatic substitution under normal conditions [18] [22]. However, the carboxylic acid functionality can participate in nucleophilic acyl substitution reactions with organometallic reagents.
Grignard Reactions: Treatment with Grignard reagents results in nucleophilic addition to the carbonyl carbon of the carboxyl group [23]. The initial product undergoes protonation during aqueous workup to yield tertiary alcohols. This transformation requires anhydrous conditions and careful control of stoichiometry to prevent side reactions.
Organolithium Reagents: Similar reactivity patterns are observed with organolithium compounds, though these reagents exhibit higher reactivity and can potentially interfere with the aromatic system under forcing conditions [18] [19].
Direct nucleophilic substitution on the aromatic rings requires activation by strongly electron-withdrawing groups [24] [22]. In the case of 8-methyldibenzo[b,d]furan-2-carboxylic acid, such reactions are limited due to the electron-donating nature of the furan oxygen and methyl group.
Activated Systems: Introduction of additional electron-withdrawing substituents such as nitro groups can activate specific positions toward nucleophilic attack [24]. These reactions typically proceed through a Meisenheimer complex intermediate and require strong nucleophiles such as alkoxides or amines [22].
The methyl substituent at position 8 undergoes selective oxidation to form the corresponding carboxylic acid under appropriate conditions [15] [16] [17]. This transformation represents a valuable synthetic method for introducing additional functionality.
Permanganate Oxidation: Treatment with potassium permanganate under acidic conditions effects complete oxidation of the methyl group to carboxylic acid [15] [25]. The mechanism involves initial formation of a manganese ester intermediate followed by elimination and further oxidation steps. The reaction requires elevated temperatures and extended reaction times due to the electron-rich nature of the substrate.
Alternative Oxidants: Chromium-based oxidants such as chromium trioxide in acetic acid provide alternative conditions for methyl group oxidation [16]. These reagents offer better selectivity but require careful handling due to their toxicity and environmental concerns.
Photochemical Oxidation: Recent developments have demonstrated the use of visible light-promoted oxidation using catalytic amounts of N-bromosuccinimide or magnesium bromide [16] [17]. These methods operate under milder conditions and demonstrate excellent functional group tolerance.
The carboxylic acid group undergoes reduction to the corresponding primary alcohol upon treatment with strong hydride reducing agents [7] [26] [27]. This transformation proceeds through a well-defined mechanism involving initial deprotonation followed by nucleophilic hydride addition.
Lithium Aluminum Hydride Reduction: Treatment with excess lithium aluminum hydride in anhydrous ether leads to quantitative reduction to 8-methyl-2-hydroxymethyldibenzofuran [7] [27]. The mechanism involves three distinct steps: initial acid-base reaction forming the carboxylate salt, followed by two successive hydride additions via aldehyde intermediate [26] [28].
Borane Reduction: Diborane provides an alternative reducing system that operates under milder conditions [7] [29]. The reaction proceeds through formation of an acyloxyborane intermediate that subsequently undergoes reduction. This method demonstrates better functional group selectivity compared to lithium aluminum hydride [30].
Catalytic Hydrogenation: Direct catalytic reduction of carboxylic acids requires harsh conditions and typically provides poor yields [31] [28]. Alternative strategies involving conversion to more reactive derivatives such as acid chlorides followed by catalytic reduction offer improved synthetic utility.
The carboxylic acid functionality exhibits acidic behavior characteristic of substituted benzoic acid derivatives [32] [4]. The presence of the electron-donating dibenzofuran system and methyl substituent results in a slightly elevated pKa compared to benzoic acid itself.
Estimated pKa Value: Based on structural analogy with related aromatic carboxylic acids and substituent effects, the pKa of 8-methyldibenzo[b,d]furan-2-carboxylic acid is estimated to be in the range of 4.2-4.5 [3] [4]. This value reflects the electron-donating influence of the furan oxygen and methyl group, which stabilize the carboxylate anion through resonance and inductive effects.
Solvent Effects: The pKa value demonstrates significant solvent dependence, with higher values observed in less polar solvents [33]. This behavior reflects the differential solvation of the neutral acid and ionic carboxylate forms in media of varying polarity.
The carboxylic acid readily forms salts with various metal ions and organic bases [34] [8]. These salt formation reactions proceed through simple acid-base neutralization and represent important methods for purification and crystallization.
Metal Carboxylates: Treatment with metal hydroxides or carbonates yields the corresponding metal carboxylates [34]. Sodium and potassium salts exhibit enhanced water solubility compared to the parent acid, while calcium and magnesium salts demonstrate lower solubility and can be used for purification purposes.
Organic Base Salts: Formation of salts with organic amines provides alternatives for pharmaceutical and materials applications [35]. These salts often exhibit improved crystallization properties and enhanced stability toward thermal decomposition.